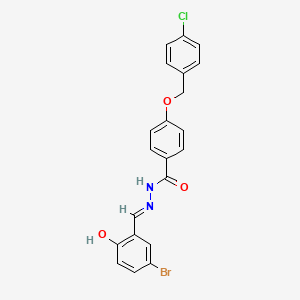
N'-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a benzohydrazide core with specific substituents that contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process:
Formation of the Benzohydrazide Core: The initial step involves the reaction of 4-((4-chlorobenzyl)oxy)benzoic acid with hydrazine hydrate to form the corresponding benzohydrazide.
Bromination: The benzohydrazide is then brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position of the benzene ring.
Condensation Reaction: Finally, the brominated benzohydrazide undergoes a condensation reaction with 5-bromo-2-hydroxybenzaldehyde to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: It may interact with cellular targets, such as receptors or signaling pathways, to exert anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide
- N’-(5-Bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide
Uniqueness
N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide, covering its synthesis, reactions, applications, and comparisons with related compounds
Propriétés
Numéro CAS |
332146-91-5 |
|---|---|
Formule moléculaire |
C21H16BrClN2O3 |
Poids moléculaire |
459.7 g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C21H16BrClN2O3/c22-17-5-10-20(26)16(11-17)12-24-25-21(27)15-3-8-19(9-4-15)28-13-14-1-6-18(23)7-2-14/h1-12,26H,13H2,(H,25,27)/b24-12+ |
Clé InChI |
JJCKSZXYAIGXPB-WYMPLXKRSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)Cl |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















